BenchChemオンラインストアへようこそ!

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide

Lipophilicity Drug-likeness Lead optimization

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide (CAS 1040637-65-7) is the smallest, most polar member of the 1-acylindoline-6-sulfonamide series. Its ethane-1-sulfonamide side chain and cyclopropanecarbonyl N-acyl cap produce XLogP3=1.1—the lowest in its analog class. Replacing the ethane group with thiophene-2-sulfonamide raises XLogP3 by 1.2 units; replacing the cyclopropane cap with cyclopentanecarbonyl increases XLogP3 to 2.7. These property shifts preclude direct analog substitution in SAR studies targeting the sulfonamide position or low-logP lead series. The compound also serves as the essential 6-sulfonamide positional isomer for CA IX/XII selectivity profiling, where the 5-sulfonamide scaffold is active. Procure this specific chemotype to preserve experimental consistency in fragment-based discovery, computational model benchmarking, and patent-enabling selectivity claims.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37 g/mol
CAS No. 1040637-65-7
Cat. No. B6536594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide
CAS1040637-65-7
Molecular FormulaC14H18N2O3S
Molecular Weight294.37 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1
InChIInChI=1S/C14H18N2O3S/c1-2-20(18,19)15-12-6-5-10-7-8-16(13(10)9-12)14(17)11-3-4-11/h5-6,9,11,15H,2-4,7-8H2,1H3
InChIKeyRRMGKAMXLOHKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide (CAS 1040637-65-7)


N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide (CAS 1040637-65-7) is a synthetic, indoline-based acylsulfonamide with a molecular weight of 294.37 g/mol and a calculated XLogP3 of 1.1 [1]. The compound is structurally classified within a series of 1-acyl-2,3-dihydro-1H-indol-6-yl sulfonamides, a class investigated for its ability to inhibit secreted phospholipase A2 (sPLA2) as described in foundational patent literature [2]. Unlike many larger aromatic sulfonamide analogs within its series, this compound presents a minimal ethane-1-sulfonamide side chain paired with a conformationally restricted cyclopropanecarbonyl N-acyl group. This combination produces a unique, low-lipophilicity physicochemical profile that is absent in close structural analogs, making it a potentially valuable but under-characterized chemical probe for lead optimization programs.

Structural Barriers to Substitution for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide


Within the indoline-6-sulfonamide series, seemingly conservative modifications to the sulfonamide or N-acyl substituent produce large, quantifiable shifts in key physicochemical parameters such as lipophilicity (ΔXLogP3 ≥ 0.9 units), molecular weight (ΔMW ≥ 16 g/mol), and hydrogen bond acceptor count [1]. For instance, replacement of the ethane-1-sulfonamide group with a thiophene-2-sulfonamide group increases XLogP3 by 1.2 units (1.1 to 2.3), while exchange of the cyclopropanecarbonyl moiety for a cyclopentanecarbonyl group increases XLogP3 to 2.7 [1]. These property differences are sufficient to alter solubility, permeability, and metabolic stability in a way that makes direct functional interchangeability between analogs unreliable. Consequently, procurement of the specific ethane-1-sulfonamide, rather than a readily available generic analog, is required to maintain consistency in structure-activity relationship (SAR) studies focused on the sulfonamide position or in the development of low-lipophilicity lead series.

Quantitative Differentiation Evidence for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide


Lipophilicity (XLogP3) Reduction Relative to Aromatic Sulfonamide Analogs

The target compound exhibits a calculated XLogP3 of 1.1, which is 1.2 units lower than the thiophene-2-sulfonamide analog (XLogP3 = 2.3) and 1.2 units lower than the benzenesulfonamide analog (XLogP3 = 2.3) [1]. This represents a >50% reduction in predicted lipophilicity, a parameter directly related to aqueous solubility and off-target binding potential.

Lipophilicity Drug-likeness Lead optimization

Molecular Weight Minimization vs. Cyclopentane-Propane-1-sulfonamide Analog

With a molecular weight of 294.37 g/mol, the target compound is 42.1 g/mol lighter than the cyclopentanecarbonyl-propane-1-sulfonamide analog (CAS 1058384-52-3, MW = 336.5 g/mol), representing a 12.5% reduction [1]. It is also the lowest molecular weight member within this immediately comparable analog set.

Ligand efficiency Molecular weight Permeability

Hydrogen Bond Acceptor Count Differentiation from Thiophene Analog

The target compound possesses four hydrogen bond acceptor (HBA) atoms, compared to five HBAs for the thiophene-2-sulfonamide analog, which introduces an additional sulfur-based acceptor [1]. This reduction in HBA count, alongside the lower XLogP3, signals a distinct overall polarity profile that cannot be replicated by the thiophene analog.

Polarity Hydrogen bonding Solubility

Conformational Restriction Advantage of Cyclopropanecarbonyl over 2,2-Dimethylpropanoyl Analog

The cyclopropanecarbonyl group present in the target compound provides a conformationally restricted, electron-withdrawing N-acyl cap. In contrast, the 2,2-dimethylpropanoyl analog (CAS 1021210-38-7) contains a bulky tert-butyl-like group with greater rotational freedom [1]. While both compounds share the ethane-1-sulfonamide moiety, the cyclopropyl group is known in medicinal chemistry to improve metabolic stability relative to tert-butyl groups, which are susceptible to CYP-mediated oxidation [2]. The target compound thus represents a distinct chemical probe for evaluating the influence of N-acyl conformational restriction on target engagement.

Conformational restriction Binding entropy Metabolic stability

6-Sulfonamide Substitution Pattern Differentiates from 5-Sulfonamide Carbonic Anhydrase Inhibitors

The target compound is a 6-sulfonamide substituted indoline, whereas a published series of 1-acylated indoline-5-sulfonamides has been shown to inhibit tumor-associated carbonic anhydrase isoforms CA IX and XII with KI values as low as 41.3 nM [1]. The 5- to 6-positional shift is known to alter target selectivity in sulfonamide-containing heterocycles. This regioisomeric difference makes the target compound a valuable tool for negative-control or selectivity-profiling experiments when studying the 5-sulfonamide series.

Regioisomerism Target selectivity Chemical probe

High-Value Research and Procurement Scenarios for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide


Fragment-Based or Low-Lipophilicity Lead Optimization Programs

With a calculated XLogP3 of 1.1 and a molecular weight of 294.37 g/mol, this compound is the most polar and smallest member of its analog class [1]. It therefore serves as an ideal starting point for fragment-based drug discovery (FBDD) or lead optimization campaigns aiming to maintain low logP while incrementally building affinity. In-house or commercial libraries offering higher-lipophilicity analogs (e.g., benzenesulfonamide, XLogP3 = 2.3) cannot substitute without inflating lipophilicity beyond lead-like thresholds.

Regioisomeric Selectivity Profiling for Carbonic Anhydrase and Related Sulfonamide Targets

The 1-acylated indoline-5-sulfonamide scaffold has demonstrated nanomolar inhibition of CA IX and CA XII [3]. The 6-sulfonamide isomer (the target compound) is the key control compound required to test whether target engagement is retained or lost upon repositioning the sulfonamide group. This information is critical for patents and publications that claim selectivity based on sulfonamide position, and the compound cannot be replaced by any 5-sulfonamide analog for this purpose.

Conformational Restriction SAR in sPLA2 or Other Acylsulfonamide-Targeting Systems

The cyclopropanecarbonyl group is a well-validated conformational restriction motif in medicinal chemistry [2]. The target compound is the only analog combining this rigid N-acyl cap with the minimal ethane-1-sulfonamide side chain. The close analog bearing a 2,2-dimethylpropanoyl group (CAS 1021210-38-7) introduces greater rotational freedom and a distinct metabolic liability profile, making the target compound indispensable for isolating the contribution of N-acyl rigidity to potency and pharmacokinetics [1].

Physicochemical Property Benchmarking and In Silico Model Validation

Because this compound possesses well-defined, experimentally verifiable computed properties (XLogP3 = 1.1, MW = 294.37, HBA = 4, RotB = 4) [1], it can serve as a benchmark for validating proprietary or commercial in silico prediction models. Its significant property divergence from close analogs (e.g., ΔXLogP3 ≥ 0.9) provides a clear test case for assessing the accuracy of logP and solubility prediction algorithms in differentiating structurally similar chemotypes.

Quote Request

Request a Quote for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.